

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Trifluoroacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Butyl-3-methylimidazolium
trifluoroacetate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-Butyl-3-methylimidazolium Trifluoroacetate**, an ionic liquid (IL) with applications in various scientific domains. This document covers its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its applications and safety profile.

Chemical Identity and Structure

1-Butyl-3-methylimidazolium trifluoroacetate, often abbreviated as [Bmim][TFA] or [C₄mim][CF₃COO]⁻, is a salt that is liquid at or near room temperature. It consists of an organic cation, 1-butyl-3-methylimidazolium, and a trifluoroacetate anion.

- Chemical Formula: C₁₀H₁₅F₃N₂O₂[\[1\]](#)[\[2\]](#)
- CAS Number: 174899-94-6[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Structure: The cation is an imidazole ring substituted with a butyl group at one nitrogen atom and a methyl group at the other. The positive charge is delocalized across the imidazolium ring. The anion is the conjugate base of trifluoroacetic acid.
- IUPAC Name: 1-butyl-3-methyl-1H-imidazol-3-ium trifluoroacetate[\[3\]](#)

- Component Ions: 1-Butyl-3-methylimidazolium ($C_8H_{15}N_2^+$) and Trifluoroacetate ($C_2F_3O_2^-$)[1]

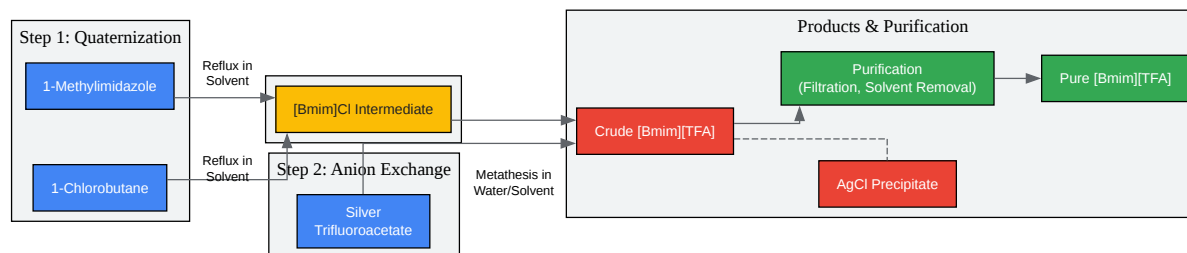
Physicochemical Properties

The properties of ionic liquids are highly tunable by altering the cation or anion. The key quantitative data for **1-Butyl-3-methylimidazolium Trifluoroacetate** are summarized below. Data for the closely related 1-Ethyl-3-methylimidazolium trifluoroacetate is included for comparison where direct data for the butyl variant is unavailable.

Property	Value	Notes
Molecular Weight	252.23 g/mol	[1][2]
Exact Mass	252.10856221 Da	[1]
Physical Form	Liquid	[3]
Melting Point	< Room Temperature	[4]
Density	~1.31 g/cm ³ (at 25 °C)	Value for the ethyl analog ([Emim][TFA])[5].
Viscosity	~28.7 cP (at 25 °C)	Value for the ethyl analog ([Emim][TFA])[5].
Refractive Index	n _{20/D} 1.445	[2]

Synthesis and Characterization

The synthesis of imidazolium-based ionic liquids typically follows a two-step process: quaternization to form the imidazolium cation with a halide anion, followed by an anion exchange (metathesis) reaction to introduce the desired anion.



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General workflow for the synthesis of [Bmim][TFA].

This protocol describes a common method for preparing **1-Butyl-3-methylimidazolium Trifluoroacetate**.

Part A: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)^{[6][7][8]}

- **Materials:** 1-methylimidazole, 1-chlorobutane, ethyl acetate (or toluene).
- **Procedure:** a. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylimidazole (1.0 eq). b. Add 1-chlorobutane (1.1 eq) to the flask. An appropriate solvent like ethyl acetate or toluene may be used. c. Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 24-48 hours under an inert atmosphere (e.g., nitrogen). d. Cool the reaction mixture to room temperature. If two layers form, separate the lower, more viscous layer which is the crude [Bmim]Cl. e. Wash the crude product multiple times with fresh ethyl acetate to remove unreacted starting materials. Vigorous stirring followed by decantation of the ethyl acetate layer is effective. f. Dry the resulting product under high vacuum at 50-70 °C to remove any residual solvent, yielding [Bmim]Cl as a white solid or viscous liquid.

Part B: Anion Exchange to form [Bmim][TFA]

- Materials: [Bmim]Cl, Silver Trifluoroacetate (AgTFA) or Trifluoroacetic Acid (TFA), deionized water, dichloromethane.
- Procedure (using Silver Salt): a. Dissolve the synthesized [Bmim]Cl (1.0 eq) in deionized water. b. In a separate flask, dissolve silver trifluoroacetate (1.0 eq) in deionized water. Note: Protect from light as silver salts can be light-sensitive. c. Slowly add the AgTFA solution to the [Bmim]Cl solution with constant stirring. A white precipitate of silver chloride (AgCl) will form immediately. d. Stir the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion. e. Remove the AgCl precipitate by filtration (e.g., using a Celite pad). f. Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane to move the ionic liquid into the organic phase. g. Dry the organic phase over an anhydrous drying agent (e.g., MgSO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator. h. Dry the final product under high vacuum to yield pure **1-Butyl-3-methylimidazolium Trifluoroacetate**.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the structure of newly synthesized ionic liquids.^[9] The chemical shifts of the imidazolium protons are particularly sensitive to the anion and solvent environment.^[10]

- Sample Preparation: a. Dissolve approximately 5-10 mg of the synthesized [Bmim][TFA] in ~0.6 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl_3 , or DMSO-d_6) in a small vial. b. Ensure the sample is fully dissolved. c. Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition: a. Acquire a ^1H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz). b. Use standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- Expected Spectrum Analysis:
 - The spectrum should show characteristic peaks for the butyl and methyl groups on the imidazolium cation.
 - Imidazolium Ring Protons: The proton at the C2 position (between the two nitrogen atoms) is the most downfield and most sensitive to the anionic environment. Other ring protons will appear in the aromatic region.

- Butyl Chain Protons: A triplet for the terminal $-CH_3$, a sextet for the adjacent $-CH_2$, a quintet for the next $-CH_2-$, and a triplet for the $-CH_2-$ group attached to the nitrogen.
- N-Methyl Protons: A singlet corresponding to the methyl group attached to the other nitrogen.
- Integration of the peaks should correspond to the number of protons in each environment (e.g., 3H for methyl groups, 2H for methylene groups, 1H for ring protons).

Applications in Research and Drug Development

While not a drug itself, [Bmim][TFA] and related ionic liquids serve as important tools in the pharmaceutical and chemical sciences.

- Green Solvents: Due to their negligible vapor pressure, ILs are considered environmentally friendlier alternatives to volatile organic compounds (VOCs) for chemical reactions and extractions.
- Organic Synthesis: They can act as both solvents and catalysts for various organic transformations. The properties of [Bmim][TFA] can be leveraged for reactions where a weakly coordinating, fluorinated anion is beneficial.
- Biotechnology: Imidazolium-based ILs have been used in the extraction and stabilization of biomolecules like enzymes and DNA.
- Drug Delivery: The unique solubility characteristics of ionic liquids are being explored for formulating and delivering poorly soluble active pharmaceutical ingredients (APIs).

Safety and Handling

Based on aggregated GHS data, **1-Butyl-3-methylimidazolium Trifluoroacetate** presents the following hazards:

- H315: Causes skin irritation.[\[2\]](#)
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[\[2\]](#)

Handling Precautions:

- Work in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid breathing vapors or mists.
- Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Trifluoroacetate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1245039#1-butyl-3-methylimidazolium-trifluoroacetate-chemical-structure-and-formula>]

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